1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 241.23 g/mol. This compound features a cyclopentanemethanamine backbone substituted with a difluorobenzodioxole moiety, which is significant for its chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and research databases, including Sigma-Aldrich, MolCore, and PubChem, where it is listed under CAS Number 1704097-21-1. These platforms provide detailed specifications, including purity levels and safety data sheets.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine is classified as an organic compound due to its carbon-containing structure. It falls under the category of amines due to the presence of the amine functional group (-NH2) attached to the cyclopentane ring.
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine typically involves multi-step chemical reactions that may include:
Technical details regarding reaction conditions (temperature, pressure, solvents) are crucial for optimizing yield and purity but are often proprietary.
The molecular structure of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine can be represented as follows:
The InChI key for this compound is IELWGOUPQRHXLS-UHFFFAOYSA-N, which provides a unique identifier for database searches. The compound's SMILES representation is OC(C1(C2=CC3=C(C=C2)OC(F)(O3)F)CC1)=O, which encodes its structure in a text format suitable for computational analysis.
The reactivity of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine can be explored through various chemical reactions:
Technical details regarding these reactions often involve reaction mechanisms and conditions that dictate the product distribution.
The mechanism of action for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine is not extensively documented in literature but may involve interactions at the molecular level with biological targets:
Data regarding its bioactivity would require empirical studies typically conducted in pharmacological research settings.
Relevant data regarding these properties can be found in safety data sheets provided by suppliers.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4